Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 |
InChI Key |
MNBMFNMAQTZADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)OC)Br)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine and β-Keto Ester Condensation
A widely reported method involves reacting methyl acetoacetate with 1,1-dimethylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. Optimal yields (70–75%) are achieved in ethanol at 60–80°C for 12–18 hours. The intermediate, methyl 1,3-dimethyl-pyrazole-4-carboxylate, is isolated via vacuum distillation or recrystallization.
Alternative Precursors: Maleic Acid Diesters
Patent CN111072630A discloses a route using maleic acid diesters and 3-chloro-5-R1-2-hydrazinopyridine in alkaline media. The reaction generates a sodium salt intermediate, which is subsequently brominated. While this method avoids acetic acid and sodium bicarbonate, it requires careful pH control to prevent hydrolysis by-products.
Bromination Strategies
Introducing bromine at the 5-position of the pyrazole ring is critical for subsequent functionalization. Two primary bromination approaches dominate the literature.
Direct Electrophilic Bromination
Methyl 1,3-dimethyl-pyrazole-4-carboxylate undergoes electrophilic bromination using bromine (Br₂) in dichloromethane or acetic acid. The reaction is catalyzed by Lewis acids like FeBr₃, achieving 60–65% yields. However, over-bromination at adjacent positions remains a challenge, necessitating precise stoichiometry (1.1 eq Br₂).
Phosphorus Oxybromide-Mediated Bromination
Patent WO2021096903A1 highlights the use of phosphorus oxybromide (POBr₃) in acetonitrile under reflux. This method converts hydroxyl or ketone groups into bromides with higher regioselectivity. For example, treating methyl 3-hydroxy-1,3-dimethyl-pyrazole-4-carboxylate with POBr₃ yields the target compound in 80–85% purity.
Oxidation Reactions for Intermediate Functionalization
Oxidation steps are essential for converting dihydro-pyrazole intermediates into aromatic pyrazoles.
Potassium Persulfate Oxidation
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis. The reaction proceeds at 70–80°C for 6–8 hours, yielding 75–80% of the desired product. Excess oxidant (1.3–1.7 eq) ensures complete conversion.
Comparative Oxidizing Agents
Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are less effective, often leading to ester hydrolysis or ring degradation. For instance, H₂O₂ in acetic acid results in <50% yield due to competing epoxidation side reactions.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste generation.
Continuous Flow Reactors
Modern facilities employ continuous flow systems for cyclocondensation and bromination steps. Reaction parameters (temperature, residence time) are tightly controlled, achieving 85–90% conversion rates with >99% purity. Solvent recovery units recycle acetonitrile and ethanol, reducing environmental impact.
Catalytic Bromination
Heterogeneous catalysts like zeolite-supported FeBr₃ enable bromine reuse and lower by-product formation. Pilot studies report 20% reduction in raw material costs compared to batch processes.
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods based on yield, scalability, and environmental impact:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Hydrazine Condensation | 70–75 | High | Simple reagents | Low regioselectivity in bromination |
| POBr₃ Bromination | 80–85 | Moderate | High purity | Toxic by-products |
| K₂S₂O₈ Oxidation | 75–80 | High | Compatible with dihydro intermediates | Requires acidic conditions |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. Common reagents include amines, thiols, or alkoxides.
| Reaction Type | Conditions | Yield | Key Observations | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 12h | 78% | Regioselective substitution at C5 | |
| Thioether formation | NaSH/DMF, 60°C, 6h | 85% | Retained pyrazole ring stability |
Example Reaction:
Reaction with morpholine in ethanol at reflux yields 5-morpholino-1,3-dimethyl-pyrazole-4-carboxylate.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further functionalization.
| Hydrolysis Agent | Solvent | Temperature | Time | Yield | Notes | Source |
|---|---|---|---|---|---|---|
| LiOH | THF/H₂O/EtOH | 25°C | 4h | 92% | Mild conditions, high purity | |
| NaOH | MeOH/H₂O | 25°C | 3h | 91% | Acidic workup for isolation |
Key Data:
Hydrolysis with LiOH in THF/water/ethanol produces 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, confirmed by LCMS () and H NMR .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
Mechanistic Insight:
The electron-withdrawing ester group enhances the electrophilicity of the bromine, facilitating oxidative addition to palladium .
Cyclization Reactions
The compound serves as a precursor in heterocyclic ring formation.
Example:
Interaction with allylisothiocyanate in 2-propanol yields a thiazoline ring system, validated by H NMR ( ppm for CH=CH₂) .
Functional Group Interconversion
The ester group is amenable to reduction or transesterification.
| Reaction | Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ | THF, 0°C → 25°C | 58% | Primary alcohol derivative | |
| Transesterification | KOtBu, benzyl alcohol | DMF, 80°C | 82% | Benzyl ester for solid-phase synthesis |
Safety Note:
LiAlH₄ reductions require strict temperature control to avoid over-reduction.
Halogen Exchange
The bromine atom can be replaced via halogen-exchange reactions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CuI, KI | DMF, 120°C, 24h | 5-Iodo derivative | 63% | |
| AgF, TBAF | CH₃CN, microwave, 150°C | 5-Fluoro derivative | 55% |
Scientific Research Applications
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate is a pyrazole derivative featuring a five-membered heterocyclic structure with two nitrogen atoms. It has a molecular weight of approximately 233.06 g/mol. This compound is useful in organic synthesis and medicinal chemistry and serves as a precursor for creating more complex heterocyclic systems. A bromine atom at the 4-position of the pyrazole ring allows for the synthesis of substituted pyrazole derivatives .
Scientific Research Applications
- Chemical Research this compound is used as a building block for synthesizing more complex heterocyclic compounds.
- Biological Studies It is investigated for its potential biological activities. Research is ongoing regarding its interactions with biological targets, with studies indicating it may bind to specific enzymes or receptors, which alters their activity and could lead to therapeutic outcomes. The exact mechanisms and pathways involved are still under investigation.
- Synthesis of pyrazole derivatives A bromine atom at the 4-position of the pyrazole ring provides the possibility for synthesis of substituted pyrazole derivatives .
- Medical intermediate 5-bromo-1-methyl-1H-pyrazol-3-amine is a key medical intermediate and also a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI 3K) inhibitors .
Case Studies
- Anticancer Evaluation Methyl 3-bromo-1,5-dimethyl is evaluated for its effects on MDA-MB-231 cells in a study evaluating the effects of various pyrazole derivatives.
- Inhibitor Synthesis Structural modification of 5-bromo-1-methyl-1H-pyrazol-3-amine can synthesize a release-activated calcium channel (CARC) inhibitor, which activates the calcium channel by regulating the release of calcium and combining with the inhibition of IL-2 . CRAC inhibition is considered a potential approach to treating rheumatoid arthritis, asthma, allergic reactions, and other inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of bromine and methyl groups on the pyrazole ring significantly differentiates this compound from its analogs. Key structural analogs and their properties are summarized below:
Key Observations :
- Bromine Position : Bromine at position 5 (target compound) vs. 4 (analogs) alters electronic distribution. The 5-bromo derivative exhibits stronger electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution .
- Ester Group : Methyl esters (target) are generally less stable under basic conditions than ethyl esters (e.g., 400877-53-4), influencing synthetic pathways .
Physicochemical Properties
- Solubility : The 1,3-dimethyl groups enhance lipophilicity compared to unmethylated analogs (e.g., 81190-89-8), reducing aqueous solubility .
- Melting Point : Bromine at position 5 likely increases melting point compared to 4-bromo isomers due to stronger intermolecular halogen bonding .
- NMR Characterization : Similar to benzodioxane analogs (), the target compound’s ¹H and ¹³C NMR spectra would show distinct coupling patterns. For example, the 5-bromo substituent would induce specific deshielding of adjacent protons, while methyl groups at 1 and 3 would simplify splitting patterns compared to phenyl-substituted analogs .
Biological Activity
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its five-membered heterocyclic structure, which includes two nitrogen atoms, making it a versatile candidate for various therapeutic applications.
- Molecular Formula : C_8H_9BrN_2O_2
- Molecular Weight : Approximately 233.06 g/mol
- Structure : Contains a bromine atom at the 5-position and a carboxylate ester group, which are critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Properties :
- Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated antiproliferative effects against breast cancer cells (MDA-MB-231) and other cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
The precise mechanism of action for this compound remains an area of active investigation. However, it is believed that the compound's interactions with biological targets such as enzymes or receptors lead to modulation of specific signaling pathways. The presence of the bromine atom and the ester functional group are crucial for its binding affinity and selectivity towards these targets .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is informative:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-bromo-1,4-dimethyl-pyrazole-5-carboxylate | Different bromination position | Exhibits distinct biological activities |
| 4-Bromo-1,3-dimethylpyrazole-5-carboxylic acid | Lacks methyl ester functionality | Potentially different reactivity profiles |
| Methyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate | Variations in methyl group positions | May show varied pharmacological properties |
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Anticancer Activity : In one study, derivatives similar to this compound were shown to induce apoptosis in breast cancer cells at concentrations as low as 1 µM. This was associated with enhanced caspase activity and morphological changes indicative of apoptosis .
- Microtubule Destabilization : Another study demonstrated that certain pyrazole derivatives can inhibit microtubule assembly, suggesting potential applications in cancer therapy by disrupting mitotic processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate, and what reagents are critical for its cyclocondensation?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and hydrazine derivatives. For example, similar pyrazole-4-carboxylate derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine, followed by bromination and esterification steps . Key reagents include DMF-DMA for formylation and alkaline hydrolysis for ester-to-acid conversion. Bromination at the 5-position typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions.
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
- Methodological Answer : and NMR are critical for structural confirmation. The methyl groups at positions 1 and 3 appear as singlets (δ ~2.3–2.6 ppm for CH), while the bromine at position 5 deshields adjacent protons, causing distinct splitting patterns. The ester carbonyl (C=O) resonates at ~160–165 ppm in NMR. Discrepancies in spectral data (e.g., unexpected splitting) may indicate impurities or regioisomeric byproducts, necessitating column chromatography for purification .
Q. What experimental design principles are recommended for optimizing the yield of this compound?
- Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, stoichiometry, reaction time). Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions. For instance, highlights statistical methods to reduce experiments while accounting for interactions between variables, such as bromination efficiency vs. temperature .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanisms for bromination at the pyrazole 5-position?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify intermediates and transition states. For example, describes using reaction path searches to validate whether bromination proceeds via radical or electrophilic substitution. Computed activation energies and molecular orbital analysis (e.g., Fukui indices) predict regioselectivity, reconciling discrepancies between experimental and theoretical data .
Q. What strategies address discrepancies in observed vs. calculated spectroscopic data for this compound?
- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311++G**) simulate NMR/IR spectra for comparison with experimental results. Deviations may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or X-ray crystallography. For instance, combines experimental FT-IR with theoretical vibrational analysis to assign peaks and correct misassignments .
Q. How is this compound leveraged in medicinal chemistry for drug discovery?
- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. demonstrates its use as an intermediate in synthesizing anti-inflammatory agents, where the pyrazole core is functionalized with triazole or thiazole moieties. In vitro screening against COX-2 or kinases requires careful control of steric and electronic properties via substituent tuning .
Q. What advanced separation techniques improve purity for electrophilic substitution reactions involving this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric byproducts, while simulated moving bed (SMB) chromatography scales purification. notes membrane technologies (e.g., nanofiltration) for isolating brominated intermediates from unreacted precursors, critical for maintaining >98% purity in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
